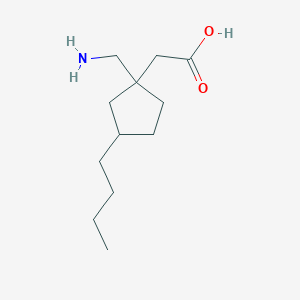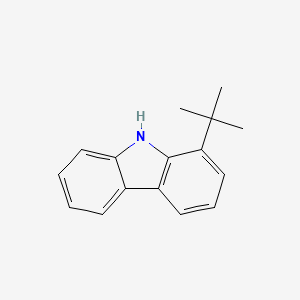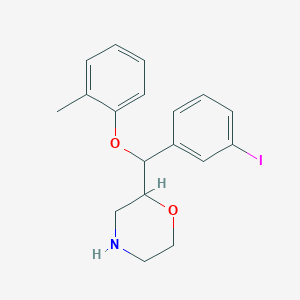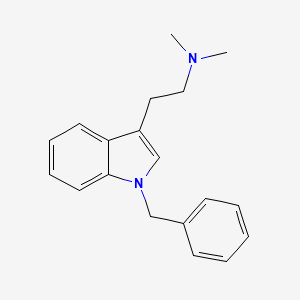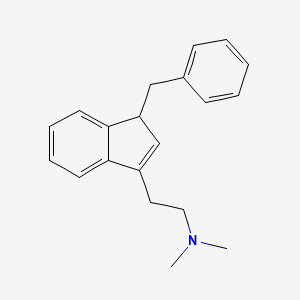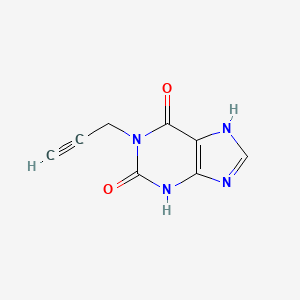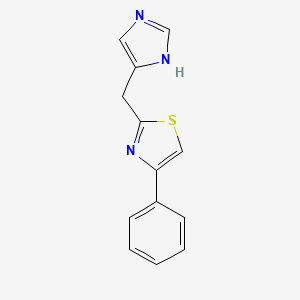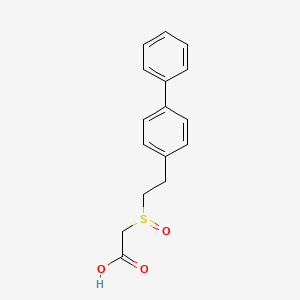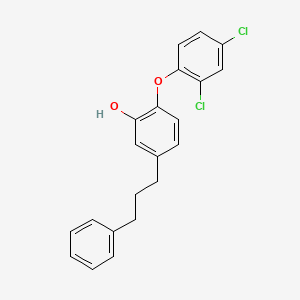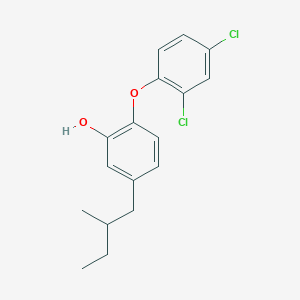
2-(2,3,4-trimethoxyphenyl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,4-Trimethoxyphenyl)-1H-indene is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an indene moiety. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making it a significant component in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indene typically involves the use of 2,3,4-trimethoxybenzaldehyde as a starting material. One common method includes the following steps :
Methylation Reaction: 2,3,4-trihydroxybenzaldehyde is methylated using dimethyl sulfate in the presence of a phase transfer catalyst such as quaternary ammonium salt and sodium hydroxide. The reaction is carried out at 50-70°C.
Formylation Reaction: The methylated product undergoes a formylation reaction using Vilsmeier-Haack reagent to yield 2,3,4-trimethoxybenzaldehyde.
Cyclization: The final step involves the cyclization of 2,3,4-trimethoxybenzaldehyde with an appropriate reagent to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3,4-Trimethoxyphenyl)-1H-indene has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit tubulin polymerization and other molecular targets.
Industry: Utilized in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-1H-indene involves its interaction with various molecular targets . The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it can interact with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other enzymes, leading to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
2-(2,3,4-Trimethoxyphenyl)-1H-indene can be compared with other compounds containing the trimethoxyphenyl group :
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Combretastatin: A potent microtubule targeting agent.
These compounds share similar pharmacophore properties but differ in their specific molecular structures and biological activities. The uniqueness of this compound lies in its indene moiety, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H18O3 |
|---|---|
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
2-(2,3,4-trimethoxyphenyl)-1H-indene |
InChI |
InChI=1S/C18H18O3/c1-19-16-9-8-15(17(20-2)18(16)21-3)14-10-12-6-4-5-7-13(12)11-14/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
ULQHBVJHLIJHLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



